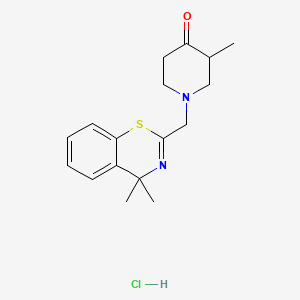
N-(2(2-Methoxyphenoxy)ethyl)norglaucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2(2-Methoxyphenoxy)ethyl)norglaucine is a derivative of aporphine alkaloids, which are known for their diverse pharmacological activities. This compound has garnered interest due to its potential antihyperglycemic effects, making it a subject of study in the field of medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2(2-Methoxyphenoxy)ethyl)norglaucine typically involves the reaction of 2-(2-methoxyphenoxy)ethanol with norglaucine under specific conditions. The process may include the use of protecting groups and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
化学反应分析
Types of Reactions
N-(2(2-Methoxyphenoxy)ethyl)norglaucine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
N-(2(2-Methoxyphenoxy)ethyl)norglaucine has been studied for its potential antihyperglycemic effects. Research has shown that it can decrease plasma glucose levels in both normal and diabetic rats, making it a promising candidate for diabetes treatment . Additionally, its derivatives have been explored for their potential use in treating other metabolic disorders .
作用机制
The antihyperglycemic effect of N-(2(2-Methoxyphenoxy)ethyl)norglaucine is attributed to its ability to stimulate insulin release and enhance glucose utilization in skeletal muscles. This dual action helps in lowering blood glucose levels effectively. The compound interacts with specific molecular targets involved in insulin secretion and glucose metabolism pathways .
相似化合物的比较
Similar Compounds
- Thaliporphine
- Glaucine
- Boldine
- N-methyllaurotetanine
- Predicentrine
Uniqueness
Compared to its analogs, N-(2(2-Methoxyphenoxy)ethyl)norglaucine exhibits a unique combination of insulinotropic and glucose-utilizing effects, making it particularly effective in managing hyperglycemia. Its structural modifications also contribute to its enhanced pharmacokinetic properties .
属性
CAS 编号 |
910296-45-6 |
|---|---|
分子式 |
C29H33NO6 |
分子量 |
491.6 g/mol |
IUPAC 名称 |
(6aS)-1,2,9,10-tetramethoxy-6-[2-(2-methoxyphenoxy)ethyl]-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |
InChI |
InChI=1S/C29H33NO6/c1-31-22-8-6-7-9-23(22)36-13-12-30-11-10-18-15-26(34-4)29(35-5)28-20-17-25(33-3)24(32-2)16-19(20)14-21(30)27(18)28/h6-9,15-17,21H,10-14H2,1-5H3/t21-/m0/s1 |
InChI 键 |
HDAPLWZVNGIKGS-NRFANRHFSA-N |
手性 SMILES |
COC1=CC=CC=C1OCCN2CCC3=CC(=C(C4=C3[C@@H]2CC5=CC(=C(C=C54)OC)OC)OC)OC |
规范 SMILES |
COC1=CC=CC=C1OCCN2CCC3=CC(=C(C4=C3C2CC5=CC(=C(C=C54)OC)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















